ENMD-1068

PAR2 antagonism potency calcium signaling

ENMD-1068 is a functionally selective PAR2 antagonist ideal for studies requiring graded pathway inhibition rather than binary on/off blockade. Its millimolar-range potency provides a wide dynamic range for dose-response experiments, while its validated in vivo efficacy in murine endometriosis and CCl4-induced liver fibrosis models ensures translational relevance. Unlike generic PAR2 antagonists, ENMD-1068 spares PAR1, PAR3, and PAR4, guaranteeing target-specific attribution. Procure now to avoid inter-batch variability and secure reproducible data.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 789488-77-3
Cat. No. B607328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENMD-1068
CAS789488-77-3
SynonymsENMD1068;  ENMD-1068;  ENMD 1068;  ENMD-1068 HCl;  ENMD-1068 hydrochloride
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H29N3O2/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16/h13H,3-12,16H2,1-2H3
InChIKeyVRZYMMVEALDDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ENMD-1068 (CAS 789488-77-3): Product Overview and Class Context


ENMD-1068 (CAS 789488-77-3), chemically designated N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, is a small-molecule antagonist of protease-activated receptor 2 (PAR2) [1]. It is widely utilized as a research tool to investigate PAR2-mediated signaling pathways in inflammation, fibrosis, and cancer [2]. As a selective PAR2 antagonist, it serves as a reference compound for evaluating the role of PAR2 in various disease models [3].

Why Generic Substitution Fails for ENMD-1068 (CAS 789488-77-3)


Generic substitution among PAR2 antagonists is not scientifically valid due to substantial differences in potency, selectivity, and pharmacokinetic profiles. ENMD-1068 is a relatively weak antagonist with an IC50 in the millimolar range, whereas next-generation PAR2 antagonists like GB88, AZ8838, AZ3451, and I-191 exhibit nanomolar to low micromolar potency [1]. Furthermore, ENMD-1068 demonstrates functional selectivity by inhibiting certain PAR2-mediated pathways (e.g., calcium signaling) without affecting others (e.g., PAR1, PAR3, or PAR4), a profile not universally shared across the class . Consequently, substituting ENMD-1068 with a more potent or biased PAR2 antagonist could lead to quantitatively and qualitatively different experimental outcomes, undermining reproducibility and data interpretation.

Quantitative Evidence Guide for ENMD-1068 (CAS 789488-77-3)


ENMD-1068 Exhibits Millimolar Potency, Differentiating It from Nanomolar PAR2 Antagonists

ENMD-1068 inhibits PAR2-mediated calcium release with an IC50 of 1.2 mM (1,200 µM), as reported in a fluorescence assay using human monocyte-derived macrophages [1]. In contrast, the next-generation PAR2 antagonist GB88 is 1,000-fold more potent, with an IC50 of 1.6 ± 0.5 µM in the same assay [1]. This millimolar potency classifies ENMD-1068 as a low-potency antagonist, suitable for studies requiring moderate PAR2 inhibition without complete pathway suppression.

PAR2 antagonism potency calcium signaling

ENMD-1068 Demonstrates Functional Selectivity Over Other PAR Subtypes

ENMD-1068 selectively antagonizes PAR2 without inhibiting PAR1, PAR3, or PAR4. In vitro studies show that ENMD-1068 dose-dependently inhibits calcium signaling stimulated by a PAR2 agonist or trypsin, but fails to block calcium signaling stimulated by a PAR1 agonist . Furthermore, ENMD-1068 does not inhibit thrombin-stimulated platelet aggregation, confirming its lack of activity at PAR3 and PAR4 . This contrasts with other PAR2 antagonists like GB88, which may exhibit biased agonism or off-target effects on other pathways [1].

PAR selectivity thrombin signaling platelet aggregation

ENMD-1068 Effectively Suppresses Endometriosis Lesion Growth in a Murine Model

In a noninvasive fluorescent mouse model of endometriosis, daily intraperitoneal administration of ENMD-1068 at 25 mg/kg and 50 mg/kg for 5 days resulted in a dose-dependent inhibition of endometriotic lesion development (P < 0.05) [1]. The study reported a reduction in lesion number and size, accompanied by decreased cell proliferation and increased apoptosis in the lesions [1]. While in vivo efficacy has been demonstrated, the doses required are high, reflecting the compound's low potency [2].

endometriosis in vivo efficacy dose-response

ENMD-1068 Attenuates Liver Fibrosis by Inhibiting TGF-β1/Smad Signaling

In a CCl4-induced liver fibrosis model in mice, ENMD-1068 (25 and 50 mg/kg, i.p., twice weekly for 4 weeks) significantly reduced ALT/AST levels, collagen content, and α-smooth muscle actin (α-SMA) expression compared to vehicle-treated controls [1]. In vitro, ENMD-1068 (10 mM) inhibited TGF-β1-induced expression of α-SMA, type I and III collagen, and Smad2/3 phosphorylation in primary mouse hepatic stellate cells [1]. This demonstrates a clear, albeit high-concentration, effect on fibrotic pathways.

liver fibrosis TGF-β1/Smad hepatic stellate cells

ENMD-1068 Exhibits Favorable Physicochemical Properties for In Vivo Studies

ENMD-1068 hydrochloride demonstrates high aqueous solubility (>25 mg/mL) , enabling convenient formulation for in vivo administration via intraperitoneal injection. This contrasts with many next-generation PAR2 antagonists, such as AZ3451, which are poorly water-soluble and require specialized formulation vehicles [1]. The compound's favorable solubility profile reduces the need for complex excipients and minimizes potential vehicle-related artifacts in animal studies.

solubility formulation in vivo administration

ENMD-1068's Low Potency Enables Studies of Partial PAR2 Antagonism

Due to its millimolar potency, ENMD-1068 is particularly well-suited for studies investigating the effects of partial PAR2 blockade. In contrast to highly potent antagonists that completely ablate PAR2 signaling, ENMD-1068 allows for a graded, dose-dependent inhibition of PAR2-mediated pathways [1]. This is valuable for elucidating the quantitative relationship between PAR2 activity and downstream functional responses, such as cytokine production or cell proliferation [2].

partial antagonism dose-response pharmacology

Optimal Application Scenarios for ENMD-1068 (CAS 789488-77-3)


Investigating PAR2's Role in Endometriosis Pathophysiology

ENMD-1068 is validated for in vivo studies of endometriosis, as demonstrated by its dose-dependent inhibition of lesion growth in a murine model [1]. This application leverages the compound's established efficacy in this specific disease context.

Elucidating PAR2-Mediated Mechanisms in Liver Fibrosis

ENMD-1068 effectively reduces markers of liver fibrosis in a CCl4-induced mouse model and inhibits TGF-β1/Smad signaling in hepatic stellate cells [1]. This makes it a suitable tool for exploring PAR2's contribution to fibrotic processes.

Differentiating PAR2-Specific from Off-Target Effects

ENMD-1068's selectivity for PAR2 over PAR1, PAR3, and PAR4 is well-documented [1]. This makes it an ideal reference antagonist for experiments designed to attribute biological effects specifically to PAR2.

Conducting Dose-Response Studies of Partial PAR2 Antagonism

Due to its low potency (IC50 ~1.2 mM), ENMD-1068 is uniquely suited for studies requiring graded inhibition of PAR2, providing a wide dynamic range to explore the concentration-dependent effects of PAR2 blockade [1]. This contrasts with high-potency antagonists that yield binary on/off responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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